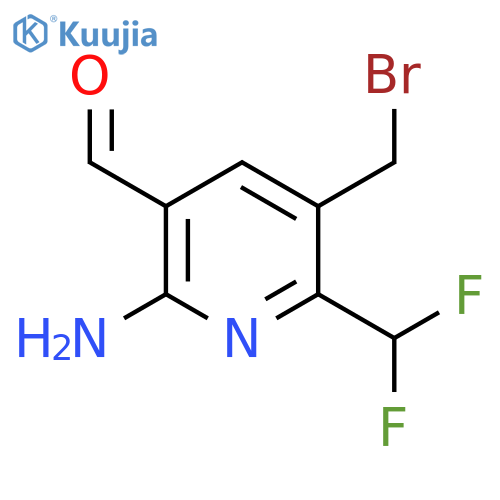

Cas no 1803689-93-1 (2-Amino-5-(bromomethyl)-6-(difluoromethyl)pyridine-3-carboxaldehyde)

1803689-93-1 structure

商品名:2-Amino-5-(bromomethyl)-6-(difluoromethyl)pyridine-3-carboxaldehyde

CAS番号:1803689-93-1

MF:C8H7BrF2N2O

メガワット:265.054787874222

CID:4856947

2-Amino-5-(bromomethyl)-6-(difluoromethyl)pyridine-3-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Amino-5-(bromomethyl)-6-(difluoromethyl)pyridine-3-carboxaldehyde

-

- インチ: 1S/C8H7BrF2N2O/c9-2-4-1-5(3-14)8(12)13-6(4)7(10)11/h1,3,7H,2H2,(H2,12,13)

- InChIKey: FUDFLVKTOABUIV-UHFFFAOYSA-N

- ほほえんだ: BrCC1=CC(C=O)=C(N)N=C1C(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 206

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 56

2-Amino-5-(bromomethyl)-6-(difluoromethyl)pyridine-3-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029065048-1g |

2-Amino-5-(bromomethyl)-6-(difluoromethyl)pyridine-3-carboxaldehyde |

1803689-93-1 | 97% | 1g |

$1,445.30 | 2022-04-02 |

2-Amino-5-(bromomethyl)-6-(difluoromethyl)pyridine-3-carboxaldehyde 関連文献

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

1803689-93-1 (2-Amino-5-(bromomethyl)-6-(difluoromethyl)pyridine-3-carboxaldehyde) 関連製品

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 68551-17-7(Isoalkanes, C10-13)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量